N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c26-11-16-9-23-21(25(16)10-19(27)24-15-3-1-2-4-15)31-12-20(28)22-8-14-5-6-17-18(7-14)30-13-29-17/h5-7,9,15,26H,1-4,8,10-13H2,(H,22,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAKSHVEUQGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and an imidazole derivative. Its molecular formula is , with a molecular weight of approximately 402.52 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thioacetamide group may enhance this activity by facilitating interactions with microbial enzymes or membranes.
Anticancer Properties
Research has shown that imidazole derivatives can possess anticancer activity through multiple mechanisms, including the induction of apoptosis and inhibition of tumor growth. The specific compound may influence pathways such as the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. Preliminary studies suggest that this compound could inhibit the growth of certain cancer cell lines.
The proposed mechanism involves the interaction of the compound with specific receptors or enzymes. For instance:
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA-A receptors, potentially leading to anxiolytic effects.
- Enzyme Inhibition : The thioacetamide moiety may act as a substrate or inhibitor for various metabolic enzymes, affecting drug metabolism and efficacy.
Case Studies
Research Findings
Recent investigations into related compounds have revealed insights into their biological activities:
- Antiviral Activity : Some derivatives have been noted for their potential in treating viral infections, particularly HIV.
- Neuroprotective Effects : Certain structural analogs have demonstrated protective effects in neurodegenerative models, suggesting possible applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
